An In-depth Technical Guide to the Chemical Structure and Activity of R 80123
An In-depth Technical Guide to the Chemical Structure and Activity of R 80123
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of R 80123, a selective phosphodiesterase (PDE) inhibitor. The information is compiled from peer-reviewed scientific literature to support research and development efforts in the field of pharmacology and drug discovery.
Chemical Structure and Identity
R 80123 is a quinazoline derivative and is specifically the (Z)-isomer of the compound R 79595. Its systematic chemical name is (Z)-N-cyclohexyl-N-methyl-2-[[phenyl(1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)methylene]amino]oxy]acetamide.
Chemical Identifiers:
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CAS Number: 133718-30-6
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Molecular Formula: C₂₆H₂₉N₅O₃
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SMILES: O=C(N(C1CCCCC1)C)CO/N=C(/C1=CC=C2N=C3NC(=O)CN3CC2=C1)\C1=CC=CC=C1
Mechanism of Action: Selective Phosphodiesterase III Inhibition
R 80123 functions as a selective inhibitor of phosphodiesterase type III (PDE III). Phosphodiesterases are a superfamily of enzymes responsible for the degradation of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE III, R 80123 prevents the breakdown of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP levels activates downstream signaling cascades, most notably through the activation of Protein Kinase A (PKA).
The physiological consequences of increased cAMP and PKA activation are cell-type specific. In cardiac muscle cells, this pathway leads to an increase in contractility (positive inotropy). In vascular smooth muscle cells, it results in relaxation and vasodilation.
Signaling Pathway
The signaling pathway affected by R 80123 is the canonical cAMP pathway. The following diagram illustrates the mechanism of action of R 80123.
Quantitative Data
R 80123 is the less potent Z-isomer of R 79595. Its E-isomer, R 80122, is a highly potent and selective PDE III inhibitor. Research indicates that R 80122 is approximately 100-fold more potent in its cardiotonic effects than R 80123[1]. The following table summarizes the inhibitory activity (IC₅₀ values) of the more potent E-isomer, R 80122, against various phosphodiesterase isoforms isolated from guinea-pig ventricles[1]. This data highlights the selectivity of this class of compounds for PDE III.
| Phosphodiesterase Isoform | R 80122 IC₅₀ (µM) |
| PDE I | >100 |
| PDE II | 40 |
| PDE III | 0.017 |
| PDE IV | 87 |
Experimental Protocols
The following is a generalized experimental protocol for determining the inhibitory activity of compounds against phosphodiesterase isoforms, based on standard methodologies.
Objective: To determine the concentration of an inhibitor (e.g., R 80123) that produces 50% inhibition (IC₅₀) of the activity of a specific phosphodiesterase isoform.
Materials:
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Partially purified phosphodiesterase isoforms (I, II, III, IV) from a relevant tissue source (e.g., guinea-pig ventricles).
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Radioactively labeled cyclic nucleotide substrate (e.g., [³H]-cAMP).
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Inhibitor compound (R 80123) at various concentrations.
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Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
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Snake venom nucleotidase.
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Anion-exchange resin (e.g., Dowex).
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Scintillation fluid and a scintillation counter.
Procedure:
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Enzyme Preparation: Phosphodiesterase isoforms are isolated and partially purified from tissue homogenates using techniques such as DEAE-cellulose chromatography.
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Assay Reaction:
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A reaction mixture is prepared containing the assay buffer, a specific concentration of the purified PDE isoform, and varying concentrations of the inhibitor compound (R 80123).
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The reaction is initiated by the addition of the radioactively labeled substrate ([³H]-cAMP).
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The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.
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Termination of Reaction: The enzymatic reaction is stopped, typically by boiling the mixture.
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Conversion of Product: Snake venom nucleotidase is added to the mixture and incubated to convert the resulting [³H]-AMP into [³H]-adenosine.
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Separation of Substrate and Product: The unreacted [³H]-cAMP is separated from the [³H]-adenosine product by passing the mixture through an anion-exchange resin column. The resin retains the charged [³H]-cAMP, while the uncharged [³H]-adenosine passes through.
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Quantification: The amount of [³H]-adenosine in the eluate is quantified by adding scintillation fluid and measuring the radioactivity using a scintillation counter.
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Data Analysis:
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The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction with no inhibitor.
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The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Experimental Workflow
The following diagram outlines the general workflow for a phosphodiesterase inhibition assay.
